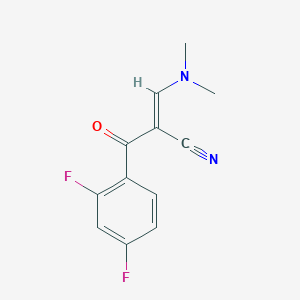
3-Chloro-3-(4-fluorophenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-3-(4-fluorophenyl)acrylonitrile: is an organic compound with the molecular formula C9H5ClFN and a molecular weight of 181.59 g/mol It is a derivative of acrylonitrile, featuring a chloro group and a fluorophenyl group attached to the acrylonitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Chloro-3-(4-fluorophenyl)acrylonitrile typically involves the reaction of 3-chloropropenal with 4-fluorobenzaldehyde in the presence of a base. The reaction is carried out in a solvent such as dichloromethane, and molecular iodine is used as a catalyst. The mixture is stirred for a few minutes, followed by the addition of an aqueous ammonia solution, which is stirred further for about 45 minutes .
Industrial Production Methods:
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in 3-Chloro-3-(4-fluorophenyl)acrylonitrile can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The double bond in the acrylonitrile moiety can participate in addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Addition Reactions: Reagents such as hydrogen halides, halogens, and other electrophiles can be used.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents may be employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Addition Products: The addition of electrophiles or nucleophiles to the double bond results in the formation of various addition products.
Scientific Research Applications
Chemistry:
3-Chloro-3-(4-fluorophenyl)acrylonitrile is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its reactive functional groups .
Biology and Medicine:
In biological research, this compound can be used to study the effects of halogenated acrylonitriles on biological systems
Industry:
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials that require specific functional groups for their properties and performance.
Mechanism of Action
The mechanism of action of 3-Chloro-3-(4-fluorophenyl)acrylonitrile is not well-documented. its reactivity can be attributed to the presence of the chloro and fluorophenyl groups, which influence the electron density and reactivity of the acrylonitrile moiety. The compound can interact with various molecular targets through nucleophilic and electrophilic reactions, leading to the formation of different products depending on the reaction conditions .
Comparison with Similar Compounds
- 3-Chloro-3-(4-chlorophenyl)acrylonitrile
- 3-Chloro-3-(4-methoxyphenyl)acrylonitrile
- 3-Chloro-3-phenylacrylonitrile
Comparison:
3-Chloro-3-(4-fluorophenyl)acrylonitrile is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and interactions with other molecules. Compared to its analogs with different substituents on the phenyl ring, the fluorinated compound may exhibit different chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(Z)-3-chloro-3-(4-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-9(5-6-12)7-1-3-8(11)4-2-7/h1-5H/b9-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJZLGBSSYBYSY-UITAMQMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC#N)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C#N)/Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126417-76-3 |
Source


|
| Record name | 126417-76-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

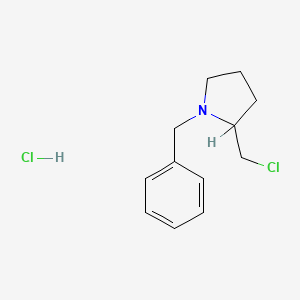
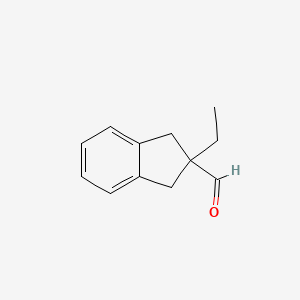
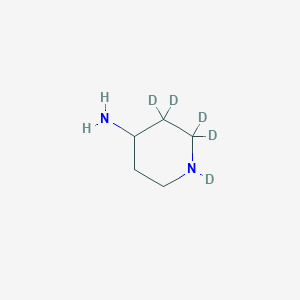
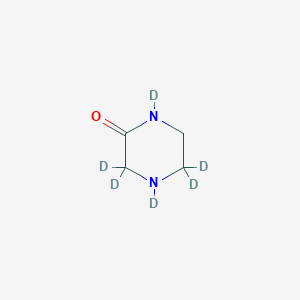
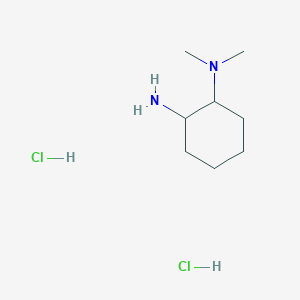
![(1R,6S)-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid](/img/structure/B1148593.png)
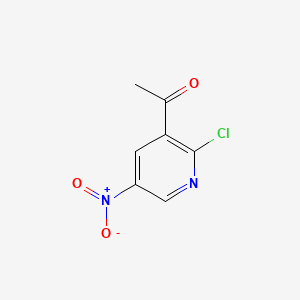
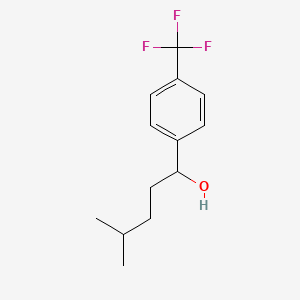
![5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1148600.png)
![3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1148602.png)
